molecular formula C7H10N2O B13616611 Phenol, 2-(hydrazinomethyl)- CAS No. 27412-77-7

Phenol, 2-(hydrazinomethyl)-

Cat. No.: B13616611
CAS No.: 27412-77-7
M. Wt: 138.17 g/mol
InChI Key: LSQVLWRLMQMLGV-UHFFFAOYSA-N
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Description

Phenol, 2-(hydrazinomethyl)- is a phenolic derivative characterized by a hydrazine (-NH-NH₂) moiety attached to a methyl group at the ortho position (C2) of the benzene ring. The hydrazine group confers unique reactivity, enabling applications in bioconjugation (e.g., ligation of payloads to proteins) and coordination chemistry .

Properties

CAS No.

27412-77-7

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(hydrazinylmethyl)phenol

InChI

InChI=1S/C7H10N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-4,9-10H,5,8H2

InChI Key

LSQVLWRLMQMLGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydrazinylmethyl)phenol typically involves the reaction of phenol with formaldehyde and hydrazine. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the hydrazinylmethyl group. The process can be summarized as follows:

    Phenol + Formaldehyde + Hydrazine: The reaction is carried out in the presence of an acid or base catalyst, leading to the formation of 2-(hydrazinylmethyl)phenol.

Industrial Production Methods

Industrial production methods for 2-(hydrazinylmethyl)phenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine group (-NH-NH₂) undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is pivotal in synthesizing Schiff bases and heterocyclic compounds.

  • Example : Reaction with aldehydes (RCHO) yields N'-arylidene-2-(hydrazinomethyl)phenol derivatives (Fig. 1):

    C₇H₁₀N₂O + RCHO → C₇H₉N₂O-NH-N=CH-R + H₂O\text{C₇H₁₀N₂O + RCHO → C₇H₉N₂O-NH-N=CH-R + H₂O}

    Such derivatives are intermediates in coordination chemistry and pharmaceutical synthesis .

Participation in Multicomponent Reactions

The compound serves as a hydrazine component in Ugi-type reactions, enabling rapid assembly of nitrogen-rich heterocycles:

  • Ugi-azide reaction : Combines with isocyanides, aldehydes, and azides to form 1,5-disubstituted tetrazoles (Fig. 2).

    • Conditions: Room temperature, methanol solvent, 12–24 hr .

    • Product utility: Tetrazoles are bioactive scaffolds in drug discovery .

Coordination Chemistry and Metal Complexation

The phenolic oxygen and hydrazine nitrogen act as donor sites for metal ions:

  • Example : Formation of Cu(II) or Fe(III) complexes (Fig. 3).

    • Applications: Catalysis or antimicrobial agents .

    • Structural data: Octahedral geometry inferred from analogous hydrazine-metal complexes .

Functionalization via Electrophilic Aromatic Substitution

  • Nitration : Likely yields 4-nitro derivatives under mild HNO₃ conditions .

  • Sulfonation : Predominantly forms para-sulfonic acid derivatives .

Phosphorylation of the Phenolic Group

The Atherton–Todd reaction activates the phenolic -OH for phosphorylation (Fig. 4):

  • Mechanism :

    • Reaction with dialkyl phosphites (HPO(OR)₂) and CCl₄ forms dialkyl chlorophosphates.

    • Nucleophilic substitution by the phenol oxygen generates phosphoramidate derivatives .

  • Conditions : Requires a base (e.g., triethylamine) and anhydrous solvents .

Oxidation and Reductive Transformations

  • Oxidation : Hydrazine oxidizes to diazenes (R-N=N-R) or nitrogen gas under strong oxidants (e.g., H₂O₂, KMnO₄) .

  • Reduction : The -CH₂-NH-NH₂ group may reduce to -CH₂-NH₂ using LiAlH₄ or catalytic hydrogenation .

Key Mechanistic Insights

  • The hydrazine group enhances nucleophilicity, enabling participation in multicomponent reactions .

  • Steric effects from the -CH₂-NH-NH₂ group may suppress ortho substitution on the phenol ring .

  • Acidic conditions protonate the hydrazine, reducing its nucleophilicity but facilitating electrophilic attacks on the aromatic ring .

Scientific Research Applications

2-(hydrazinylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the hydrazinylmethyl group can form covalent bonds with nucleophiles. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Properties of Phenol, 2-(hydrazinomethyl)- and Related Compounds

Compound Name Substitution Pattern Key Features Applications/Findings
Phenol, 2-(hydrazinomethyl)- Hydrazinomethyl at C2 Reactive hydrazine group; potential antioxidant and bioconjugation utility Hypothesized based on structural analogs
3-(Hydrazinomethyl)phenol Hydrazinomethyl at C3 Identified in buni fruit extract; antioxidant activity Functional food development
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]phenol Benzothiazole hydrazone at C2 Forms stable coordination complexes; used as a ligand Bioconjugation and chelation studies
2,6-di-tert-butyl-4-(hydrazinomethyl)phenol tert-Butyl groups at C2/C6; hydrazinomethyl at C4 Enhanced steric bulk; improved stability and lipophilicity Synthetic antioxidant or stabilizer
2-(Hydrazinomethyl)pyridine dihydrochloride Hydrazinomethyl on pyridine ring Polar, water-soluble derivative; used in organic synthesis Intermediate for pharmaceuticals

Physicochemical Properties

  • Solubility: The hydrazine group enhances polarity compared to non-polar derivatives like o-phenylphenol (2-biphenylol), which is lipophilic and crystalline .
  • Stability: Bulky substituents, as in 2,6-di-tert-butyl-4-(hydrazinomethyl)phenol, improve steric protection of the phenolic -OH group, reducing oxidative degradation .

Q & A

Q. Example Workflow :

Acquire X-ray structure to establish baseline geometry.

Perform DFT calculations to predict spectral features.

Adjust experimental conditions (e.g., solvent polarity) to stabilize dominant conformers .

Advanced: What strategies improve the stability of Phenol, 2-(hydrazinomethyl)- under oxidative conditions?

Methodological Answer:

  • Radical Scavengers : Add tert-butanol or mannitol to quench hydroxyl radicals (⋅OH) in aqueous solutions .
  • Chelating Agents : EDTA mitigates metal-catalyzed oxidation by sequestering trace Fe³⁺/Cu²⁺ .
  • pH Control : Maintain acidic conditions (pH 4–5) to protonate hydrazine, reducing its susceptibility to oxidation .

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